Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate (hereafter referred to as Compound A) is a pyrazole derivative characterized by:
- A 2-bromoethyl group at position 1.
- A tert-butoxycarbonyl (Boc)-protected amino group at position 4.
- A methyl ester at position 5.
Compound A serves as a key intermediate in medicinal chemistry, particularly in the synthesis of macrocyclic kinase inhibitors targeting cardiovascular diseases (). Its synthesis involves alkylation of methyl 4-[(tert-butoxycarbonyl)amino]-1H-pyrazole-5-carboxylate with 1,2-dibromoethane under basic conditions (K₂CO₃/DMF), yielding a bromoethyl side chain that enables further cyclization or functionalization ().
Properties
Molecular Formula |
C12H18BrN3O4 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
methyl 2-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(18)15-8-7-14-16(6-5-13)9(8)10(17)19-4/h7H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
GCNUAIIHIBUHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)CCBr)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a bromoethyl group.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Deprotection: Free amine derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities.
Medicinal Chemistry
The compound's structural characteristics suggest it may exhibit biological activities similar to other pyrazole derivatives, known for their anti-inflammatory, analgesic, and antimicrobial properties. The bromine atom may enhance its reactivity, making it a candidate for further pharmacological studies .
While specific biological activity data for this compound is limited, related pyrazole derivatives have shown promising results in various studies:
- Anti-inflammatory Activity : Similar compounds have been documented for their ability to reduce inflammation.
- Antimicrobial Properties : Pyrazole derivatives are often evaluated for their effectiveness against bacterial and fungal strains.
Research indicates that the presence of functional groups like bromine can influence the compound's interaction with biological targets, potentially leading to novel therapeutic agents .
Case Study 1: Synthesis and Characterization
Research has focused on synthesizing various pyrazole derivatives, including this compound. The synthesis typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of the bromoethyl and Boc groups. These synthetic pathways are crucial for optimizing yield and purity .
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Compound A with analogous pyrazole derivatives, highlighting substituent variations and their implications:
| Compound Name / CAS No. | Key Substituents | Functional Groups | Key Applications / Reactivity | Evidence ID |
|---|---|---|---|---|
| Compound A | 2-Bromoethyl (C1), Boc-amino (C4), methyl ester (C5) | Bromoalkyl, Boc-protected amine, ester | Macrocyclic kinase inhibitor synthesis (cyclization via bromoethyl group) | 7, 14 |
| tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (1199773-67-5) | Bromopyrazole (C4), tert-butyl ester | Bromo, ester | Intermediate for coupling reactions; tert-butyl ester enhances stability | 9 |
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1328640-39-6) | Bromo (C4), methyl (C1), ethyl ester (C5) | Bromo, alkyl, ester | Suzuki-Miyaura cross-coupling due to bromo at C4; ethyl ester may alter solubility | 9 |
| Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (1269294-14-5) | 2-Bromophenyl (C1), amino (C5), ethyl ester (C3) | Aryl bromide, amine, ester | Building block for heterocyclic compounds; amino group enables further amidation | 13 |
| Methyl 1-benzyl-3-({(2S)-2-[(tert-butoxycarbonyl)amino]propyl}oxy)-1H-pyrazole-5-carboxylate (1380068-39-2) | Benzyl (C1), Boc-aminopropyloxy (C3), methyl ester (C5) | Boc-protected amine, ether, ester | Peptidomimetic synthesis; ether linkage provides conformational flexibility | 15 |
Biological Activity
Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring that incorporates a bromoethyl group and a tert-butoxycarbonyl (Boc) protecting group, which significantly influences its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 332.18 g/mol.
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate | 1454849-96-7 | Contains a methyl group instead of bromoethyl |
| Ethyl 1-(2-bromoethyl)-3-amino-1H-pyrazole-5-carboxylate | 1202657-31-5 | Similar bromoethyl substitution but different ester |
| Methyl 1-tert-butoxycarbonyl-3-amino-1H-pyrazole-5-carboxylate | 1202657-31-5 | Lacks halogen substitution but retains similar functional groups |
The presence of the bromoethyl group in this compound may enhance its reactivity towards biological targets. Potential mechanisms of action include:
- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Receptor interaction : Pyrazole derivatives often interact with various receptors, influencing physiological responses.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, research on related pyrazole derivatives provides insight into potential applications:
- Anti-inflammatory Studies : A study demonstrated that pyrazole derivatives significantly reduced edema in animal models by inhibiting COX enzymes .
- Analgesic Activity : Another investigation found that certain pyrazole compounds exhibited analgesic effects comparable to traditional analgesics through central nervous system pathways .
- Antimicrobial Efficacy : Research indicated that pyrazoles showed promising results against resistant bacterial strains, suggesting potential for development as new antimicrobial agents .
Future Directions for Research
Given its structural uniqueness and the biological activity observed in related compounds, further research is warranted to explore:
- Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic effects.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
